4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol
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Overview
Description
4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol is an organic compound characterized by the presence of a fluorophenyl group, diphenylethenyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions can be optimized to maximize yield and minimize costs. The use of continuous flow reactors and automation can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol can be compared with other similar compounds, such as:
- 4-[(4-Fluorophenyl)ethynyl]phenol
- 1-Ethynyl-2,4-difluorobenzene
- Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’:3’,1’‘-terphenyl-4’-carboxylate
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior .
Properties
CAS No. |
76119-74-9 |
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Molecular Formula |
C26H19FO |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[1-(4-fluorophenyl)-2,2-diphenylethenyl]phenol |
InChI |
InChI=1S/C26H19FO/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,28H |
InChI Key |
JOXOKJCUMRXVOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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